Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- is an organic compound with the molecular formula C5H10O3Se. It is a derivative of butanoic acid, where a hydroxy group and a methylseleno group are attached to the carbon chain. This compound is known for its unique properties due to the presence of selenium, an element that plays a crucial role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct placement of the selenium atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis processes, where the reaction conditions are optimized for yield and purity. The use of advanced techniques such as chromatography and crystallization helps in the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxy group to a carbonyl group.
Reduction: The selenium atom can be reduced to form different selenium-containing compounds.
Substitution: The hydroxy and methylseleno groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a selenol compound .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.
Biology: The compound is studied for its role in selenoprotein synthesis and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of oxidative stress and inflammation.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism by which butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The selenium atom plays a key role in these interactions, often participating in redox reactions that modulate cellular functions. The compound can influence pathways related to oxidative stress, inflammation, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenomethionine: Another selenium-containing amino acid with similar biological functions.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- is unique due to its specific structure, which combines the properties of butanoic acid with the biological activity of selenium. This combination makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
873660-46-9 |
---|---|
Molekularformel |
C5H10O3Se |
Molekulargewicht |
197.10 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-4-methylselanylbutanoic acid |
InChI |
InChI=1S/C5H10O3Se/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI-Schlüssel |
WEOCERHBAGGBBP-BYPYZUCNSA-N |
Isomerische SMILES |
C[Se]CC[C@@H](C(=O)O)O |
Kanonische SMILES |
C[Se]CCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.